molecular formula C14H14F3N3 B2447360 6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-65-9

6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2447360
CAS No.: 478049-65-9
M. Wt: 281.282
InChI Key: IQKPKZKBLUCSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinyl group, and a trifluoromethyl group attached to a nicotinonitrile core

Properties

IUPAC Name

6-cyclopropyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c15-14(16,17)11-7-12(9-3-4-9)19-13(10(11)8-18)20-5-1-2-6-20/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKPKZKBLUCSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyridine Precursor

A halogenated pyridine derivative (e.g., 2-chloro-4-(trifluoromethyl)nicotinonitrile) serves as the starting material. The trifluoromethyl group is introduced using Umemoto’s reagent or CF₃Cu under Cu-mediated conditions.

Pyrrolidinyl Incorporation at C-2

The chloro substituent at C-2 undergoes nucleophilic displacement with pyrrolidine in the presence of a base such as K₂CO₃ or Cs₂CO₃. Polar aprotic solvents like DMF or DMSO facilitate this SNAr reaction at elevated temperatures (80–120°C).

Cyclopropanation at C-6

Cyclopropyl boronic acid or a cyclopropyl Grignard reagent is coupled via Suzuki or Kumada cross-coupling. Pd(PPh₃)₄ or NiCl₂(dppp) catalyzes this step, often requiring anhydrous conditions and inert atmospheres.

Synthetic Route 2: Cyclization of Prefunctionalized Intermediates

Hantzsch-Type Cyclization

A diketone intermediate, 3-cyano-4-(trifluoromethyl)-6-cyclopropyl-1,4-dihydropyridine, is cyclized under acidic conditions (e.g., HCl/EtOH). This method faces challenges in regioselectivity due to competing cyclization pathways.

Post-Cyclization Functionalization

After cyclization, the pyrrolidinyl group is introduced via Mitsunobu reaction or reductive amination. For example, reacting a hydroxylated intermediate with pyrrolidine using DIAD and PPh₃ yields the desired substitution.

Metal-Catalyzed Cross-Coupling Approaches

Trifluoromethylation via Cross-Coupling

Palladium-catalyzed cross-coupling of a bromonicotinonitrile with methyl chlorodifluoroacetate (MCDFA) introduces the trifluoromethyl group. This method requires ligands such as Xantphos to stabilize the Pd center.

Sequential Coupling for Cyclopropyl and Pyrrolidinyl Groups

A Negishi coupling installs the cyclopropyl group using Zn(cyclopropyl)₂, followed by Buchwald-Hartwig amination for the pyrrolidinyl moiety. This route achieves high yields (70–85%) but demands rigorous anhydrous conditions.

Purification and Characterization Techniques

Workup and Isolation

Reaction mixtures are typically extracted with dichloromethane, dried over Na₂SO₄, and concentrated. Preparative thin-layer chromatography (PTLC) on silica gel isolates the product with hexane/ethyl acetate eluents.

Spectroscopic Validation

  • ¹H NMR : The cyclopropyl protons appear as a multiplet at δ 1.2–1.5 ppm, while pyrrolidinyl protons resonate at δ 2.7–3.1 ppm.
  • MS (ESI+) : Molecular ion peak at m/z 281.28 [M+H]⁺ confirms the molecular formula C₁₄H₁₄F₃N₃.

Challenges and Optimization Strategies

Regioselectivity in Pyrrolidinyl Substitution

Steric hindrance from the trifluoromethyl group necessitates bulky bases (e.g., DBU) to enhance nucleophilic attack at C-2. Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours.

Stability of the Nitrile Group

The nitrile moiety is prone to hydrolysis under acidic conditions. Employing neutral pH during workup and avoiding aqueous acids preserves functionality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amines or amides depending on the extent of reduction.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

The compound has shown promising biological activities, making it a candidate for further research and application in medicinal chemistry.

Anticancer Activity

Research indicates that 6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, particularly in leukemia and breast cancer models. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. The presence of the trifluoromethyl group is thought to enhance its bioactivity by increasing lipophilicity, allowing better membrane penetration.

Neuropharmacological Effects

There is growing interest in the neuropharmacological potential of this compound, particularly its effects on neurotransmitter systems. Initial findings suggest that it may act as a modulator of cholinergic receptors, which are critical in cognitive function and memory. This property could make it beneficial for treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how modifications to the molecular structure affect biological activity:

SubstituentEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and bioactivity
Pyrrolidine RingEnhances receptor binding affinity
Cyclopropyl MoietyContributes to overall stability

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cytotoxicity Against Cancer Cells : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to those of leading antibiotics.
  • Neuroprotective Studies : Research involving animal models showed that administration of the compound improved cognitive function in mice subjected to induced neurodegeneration, suggesting potential as a therapeutic agent for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the pyrrolidinyl group can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-(1-pyrrolidinyl)-4-methylnicotinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-Cyclopropyl-2-(1-pyrrolidinyl)-4-chloronicotinonitrile: Contains a chlorine atom instead of a trifluoromethyl group.

    6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)benzonitrile: Benzonitrile core instead of nicotinonitrile.

Uniqueness

The presence of the trifluoromethyl group in 6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile imparts unique electronic properties, enhancing its stability and binding affinity compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and stability.

Biological Activity

6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile, also known by its CAS number 478049-65-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14F3N3
  • Molar Mass : 281.28 g/mol
  • Synonyms : 6-cyclopropyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Research indicates that this compound may act as a modulator of various biological pathways. It is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects.

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies suggest that the compound exhibits neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Anti-inflammatory Activity : There is evidence indicating that it may reduce inflammation in various animal models, suggesting a role in treating inflammatory disorders.
  • Cardiovascular Effects : Some findings point towards its efficacy in modulating cardiovascular functions, particularly in models of arterial injury.

Data Tables

PropertyValue
Molecular FormulaC14H14F3N3
Molar Mass281.28 g/mol
CAS Number478049-65-9
Potential ApplicationsNeuroprotection, Anti-inflammatory, Cardiovascular

Case Studies and Research Findings

  • Neuroprotection :
    • A study investigated the effects of the compound on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting protective mechanisms against oxidative damage.
  • Inflammation :
    • In a murine model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This supports its potential use in inflammatory conditions.
  • Cardiovascular Health :
    • A preclinical trial assessed the effects on vascular repair mechanisms following injury. The compound promoted endothelial cell proliferation and migration, indicating potential for therapeutic application in vascular diseases.

Q & A

Q. What are the common synthetic routes for 6-cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile?

The synthesis typically involves multi-step reactions starting from nicotinonitrile derivatives. A standard approach includes:

  • Step 1: Introduction of the cyclopropyl group via cyclopropanation reagents (e.g., using cyclopropylboronic acids under Suzuki-Miyaura coupling conditions).
  • Step 2: Functionalization of the pyridine ring with a trifluoromethyl group using trifluoromethylation agents like TMSCF₃ or Cu-mediated methods.
  • Step 3: Substitution at the 2-position with pyrrolidine via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) . Key considerations include solvent choice (e.g., dichloromethane for intermediate purification) and base catalysts (e.g., KOH or Et₃N) to enhance reaction efficiency .

Q. How do structural features like the trifluoromethyl group influence the compound’s reactivity?

The trifluoromethyl (-CF₃) group:

  • Enhances electron-withdrawing effects , stabilizing the pyridine ring and directing electrophilic substitution.
  • Improves metabolic stability in biological systems due to fluorine’s resistance to oxidative degradation. Comparative studies with non-fluorinated analogs show reduced enzymatic hydrolysis rates in vitro, supporting its role in drug design .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the pyrrolidinyl group?

Methodological strategies include:

  • Solvent optimization: Using DMSO to stabilize transition states in SNAr reactions, improving yields by 15–20% compared to DMF .
  • Catalytic additives: Adding KI or tetrabutylammonium iodide (TBAI) to enhance nucleophilicity of pyrrolidine .
  • Temperature control: Gradual heating (60°C → 100°C) minimizes side reactions like ring-opening of pyrrolidine.

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC₇₀ variability) can be addressed via:

  • Comparative binding assays: Using isothermal titration calorimetry (ITC) to validate binding constants across labs.
  • Structural analogs: Testing derivatives (e.g., 6-phenyl or 6-chlorophenyl variants) to isolate the impact of the cyclopropyl group on activity .
  • Computational modeling: Molecular docking (e.g., AutoDock Vina) to predict binding poses and identify key residues (e.g., Lys123 in kinase targets) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

A robust SAR framework includes:

  • Core modifications: Synthesizing analogs with varying substituents (e.g., replacing pyrrolidinyl with piperidinyl or morpholinyl) to assess steric and electronic effects.
  • Biological testing: Parallel screening against related enzymes (e.g., kinases vs. phosphatases) to determine selectivity.
  • Data analysis: Using multivariate regression to correlate logP, steric bulk, and IC₅₀ values .

Methodological Notes

  • Spectral Analysis: For NMR interpretation, the cyclopropyl proton signals appear as a distinct multiplet at δ 1.2–1.5 ppm, while the pyrrolidinyl protons resonate as a broad singlet near δ 2.8–3.2 ppm .
  • Safety Protocols: Handle nitrile intermediates in fume hoods with nitrile gloves; avoid exposure to moisture to prevent HCN generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.